molecular formula C18H17Cl2N3O3 B3489069 [4-(3,4-Dichlorophenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone

[4-(3,4-Dichlorophenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone

Cat. No.: B3489069
M. Wt: 394.2 g/mol
InChI Key: RPKVPXWOEUHOKN-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a methanone group attached to a methyl-nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl group through a nucleophilic substitution reaction. The final step involves the attachment of the methanone group to the methyl-nitrophenyl moiety under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its unique structure allows it to interact with specific biological targets, making it useful in the development of new drugs.

Medicine

Medicinally, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone is investigated for its potential therapeutic effects. It may act as an inhibitor or activator of certain enzymes, contributing to its potential use in treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or improved mechanical strength.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone
  • Bis(2-ethylhexyl) terephthalate
  • [C3N2H12][Zn(HPO4)2]
  • [C6N4H22]0.5[Zn(HPO4)2]

Uniqueness

Compared to similar compounds, 4-(3,4-Dichlorophenyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

[4-(3,4-dichlorophenyl)piperazin-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c1-12-2-3-13(10-17(12)23(25)26)18(24)22-8-6-21(7-9-22)14-4-5-15(19)16(20)11-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKVPXWOEUHOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(3,4-Dichlorophenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone
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[4-(3,4-Dichlorophenyl)piperazin-1-yl](4-methyl-3-nitrophenyl)methanone

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